![molecular formula C16H20N4O3S B2941970 3-(4-((3-甲氧基苯基)磺酰基)哌嗪-1-基)-6-甲基吡哒嗪 CAS No. 1170629-66-9](/img/structure/B2941970.png)
3-(4-((3-甲氧基苯基)磺酰基)哌嗪-1-基)-6-甲基吡哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine is a chemical compound that belongs to the class of sulfonyl piperazine derivatives. It has been studied for its potential applications in the field of medicinal chemistry.
科学研究应用
磷酸肌醇-3-激酶抑制
取代的醇已被评估为 PI3Kα 抑制剂中哌嗪磺酰胺部分的替代品,导致具有有希望的体外功效和药代动力学参数的化合物。这项研究表明在靶向 PI3Kα 以进行治疗干预中具有潜在的应用 (Lanman 等人,2014 年)。
5-羟色胺 6 (5-HT6) 受体拮抗作用
一系列新颖的 3-(哌嗪基甲基) 吲哚衍生物,包括密切相关的化合物 SUVN-502,对人 5-HT6R 表现出高亲和力和选择性,表明在治疗认知障碍中发挥作用。SUVN-502 的特定属性,包括其口服生物利用度和脑渗透性,突出了类似化合物的治疗潜力 (Nirogi 等人,2017 年)。
晶体结构和 DFT 研究
对新型 1-[5-(4-甲氧基苯基)-[1,3,4] 恶二唑-2-基]-哌嗪衍生物的研究,包括晶体结构分析和 DFT 计算,阐明了这些化合物的反应位点和分子相互作用。此类见解对于设计具有增强药理活性的分子非常有价值 (Kumara 等人,2017 年)。
抗菌和抗氧化活性
一些研究探索了哌嗪衍生物的抗菌和抗氧化特性,揭示了可以通过结构修饰来调节的显着活性。这些发现表明在开发具有抗菌和抗氧化能力的新治疗剂方面具有潜在的应用 (Mallesha & Mohana,2011 年)。
碳酸酐酶抑制
含有哌嗪基脲基部分的磺酸盐已被证明可抑制碳酸酐酶 (CA) 同工型,特别是 CA II、IX 和 XII。这些酶是治疗各种疾病(包括癌症)的相关靶点,表明类似于 3-(4-((3-甲氧基苯基)磺酰基)哌嗪-1-基)-6-甲基吡哒嗪的化合物可能在肿瘤学中具有应用 (Congiu 等人,2015 年)。
作用机制
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a wide range of receptors and enzymes, indicating the potential versatility of this compound.
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular function .
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives , it is likely that this compound could affect multiple pathways.
Result of Action
Piperazine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
属性
IUPAC Name |
3-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-13-6-7-16(18-17-13)19-8-10-20(11-9-19)24(21,22)15-5-3-4-14(12-15)23-2/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCIRWNKWXQTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。